Regioisomeric Differentiation: 6-(Furan-2-yl)pyridine-3-carbaldehyde versus 5-(Furan-2-yl)pyridine-3-carbaldehyde
The 6-substituted regioisomer 6-(Furan-2-yl)pyridine-3-carbaldehyde (CAS 886851-42-9) is structurally distinct from the 5-substituted isomer 5-(Furan-2-yl)pyridine-3-carbaldehyde (CAS 887973-61-7). The former places the furan substituent ortho to the pyridine nitrogen, creating a bidentate N,O-chelating motif, whereas the 5-isomer presents a meta relationship that precludes intramolecular chelation [1]. This topological difference is a primary determinant for users selecting a specific building block for metal coordination or for synthesizing N,O-heterocyclic ligands [1].
| Evidence Dimension | Regioisomeric substitution pattern (furan position on pyridine) |
|---|---|
| Target Compound Data | Furan-2-yl at pyridine 6-position (ortho to N); CAS 886851-42-9 |
| Comparator Or Baseline | 5-(Furan-2-yl)pyridine-3-carbaldehyde: Furan-2-yl at pyridine 5-position (meta to N); CAS 887973-61-7 |
| Quantified Difference | Structural; 6-isomer enables N,O-chelation; 5-isomer does not |
| Conditions | Structural analysis; no biological assay required |
Why This Matters
Procurement of the correct regioisomer determines whether the compound can function as an N,O-bidentate ligand or chelating precursor.
- [1] CAS Common Chemistry. 5-(Furan-2-yl)pyridine-3-carbaldehyde. CAS Registry Number 887973-61-7. American Chemical Society. View Source
